1-Methanesulfonyl-4,4-dimethylpentan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methanesulfonyl-4,4-dimethylpentan-3-one is an organic compound with the molecular formula C8H16O3S It is a sulfone derivative, characterized by the presence of a methanesulfonyl group attached to a ketone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methanesulfonyl-4,4-dimethylpentan-3-one can be synthesized through several methods. One common approach involves the reaction of 4,4-dimethylpentan-3-one with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methanesulfonyl-4,4-dimethylpentan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfone group to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methanesulfonyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Methanesulfonyl-4,4-dimethylpentan-3-one has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive sulfone group.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-methanesulfonyl-4,4-dimethylpentan-3-one involves its ability to act as an electrophile due to the presence of the sulfone group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of covalent bonds with various molecular targets. The compound can modify proteins and enzymes by reacting with nucleophilic amino acid residues, thereby affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
4,4-Dimethylpentan-3-one: Lacks the methanesulfonyl group, making it less reactive.
1-Methanesulfonyl-4,4-dimethylpentane: Similar structure but lacks the ketone group, affecting its reactivity and applications.
1,1-Dimethoxy-4,4-dimethylpentan-3-one: Contains methoxy groups instead of the sulfone group, leading to different chemical properties.
Uniqueness: 1-Methanesulfonyl-4,4-dimethylpentan-3-one is unique due to the presence of both the methanesulfonyl and ketone groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various reactions and form diverse derivatives makes it valuable in multiple research and industrial applications.
Eigenschaften
Molekularformel |
C8H16O3S |
---|---|
Molekulargewicht |
192.28 g/mol |
IUPAC-Name |
4,4-dimethyl-1-methylsulfonylpentan-3-one |
InChI |
InChI=1S/C8H16O3S/c1-8(2,3)7(9)5-6-12(4,10)11/h5-6H2,1-4H3 |
InChI-Schlüssel |
ZTOIGUUUVJIJEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)CCS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.